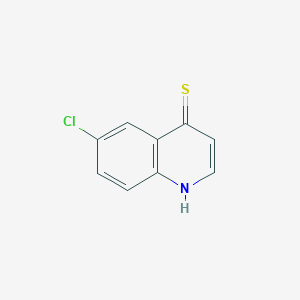

6-Chloroquinoline-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGGDEXJCOQFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=S)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloroquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Chloroquinoline-4-thiol, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-documented properties of its parent compound, 6-chloroquinoline, and related thiol derivatives. This guide covers its synthesis, reactivity, spectral properties, and potential biological significance, offering a valuable resource for researchers investigating this and similar molecular scaffolds.

Core Chemical Properties

The introduction of a thiol group at the 4-position of the 6-chloroquinoline scaffold is expected to significantly influence its physicochemical properties. The thiol group can exhibit tautomerism, existing in equilibrium with its thione form, 6-chloroquinoline-4(1H)-thione. This equilibrium can be influenced by the solvent and pH. The presence of the electron-withdrawing chlorine atom at the 6-position will also modulate the electron density of the quinoline ring system, affecting its reactivity and spectral characteristics.

Physicochemical Data

| Property | 6-Chloroquinoline | This compound |

| Molecular Formula | C₉H₆ClN | C₉H₆ClNS |

| Molecular Weight | 163.60 g/mol [1] | 195.67 g/mol |

| Melting Point | 41-43 °C[1][2] | Data not available |

| Boiling Point | 126-127 °C at 10 mmHg[1][2] | Data not available |

| pKa | 4.18 ± 0.10 (Predicted)[2][3] | Data not available |

| Appearance | Light yellow to brown crystals[2][3] | Data not available |

| Solubility | Insoluble in water[2][3] | Expected to be poorly soluble in water |

Synthesis and Reactivity

The synthesis of this compound can be approached through nucleophilic aromatic substitution on a suitable precursor. A plausible synthetic route would involve the reaction of 4,6-dichloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Adapted Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of quinoline thiols.[4]

Materials:

-

4,6-dichloroquinoline

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

Procedure:

-

A mixture of 4,6-dichloroquinoline (10 mmol) and thiourea (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is treated with a 10% aqueous solution of sodium hydroxide and heated for 1 hour.

-

The solution is then cooled and filtered.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic character of the thiol group and the electrophilic nature of the quinoline ring.

-

Nucleophilic Reactivity of the Thiol Group: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form.[5][6][7] It is expected to react readily with a variety of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors.[8] These reactions would lead to the formation of thioethers, thioesters, and other sulfur-containing derivatives, respectively. The nucleophilicity of the thiolate is a key factor in many of the biological activities observed for thiol-containing compounds.[5][6][7]

-

Electrophilic Reactivity of the Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro and thiol groups may require harsh reaction conditions. The positions for substitution will be directed by the combined electronic effects of these substituents.

-

Tautomerism: this compound can exist in equilibrium with its tautomeric thione form, 6-chloroquinoline-4(1H)-thione.[4] This equilibrium is a crucial aspect of its chemistry, as the two tautomers may exhibit different reactivity and biological activity.

Caption: Thiol-thione tautomerism of this compound.

Spectral Properties

Detailed experimental spectral data for this compound are not available. The following table provides the known spectral data for the parent compound, 6-chloroquinoline, which can serve as a reference for the characterization of the thiol derivative. The introduction of the thiol group is expected to cause predictable shifts in the NMR spectra and introduce characteristic bands in the IR spectrum.

| Spectroscopic Data | 6-Chloroquinoline | Expected for this compound |

| ¹H NMR | δ (ppm): 8.85 (dd, 1H), 8.10 (d, 1H), 8.05 (d, 1H), 7.75 (dd, 1H), 7.50 (d, 1H), 7.40 (dd, 1H) | The thiol proton (S-H) would appear as a broad singlet. Aromatic protons would show shifts due to the electronic effect of the thiol group. |

| ¹³C NMR | δ (ppm): 150.5, 148.2, 135.8, 130.2, 129.5, 128.0, 127.8, 126.9, 121.5 | The carbon bearing the thiol group (C4) would be significantly shielded. Other carbons in the ring would also experience shifts. |

| IR (KBr, cm⁻¹) | 3050 (C-H aromatic), 1600, 1500 (C=C aromatic), 830 (C-Cl) | A weak S-H stretching band around 2550-2600 cm⁻¹. A C=S stretching band for the thione tautomer around 1050-1250 cm⁻¹. |

| Mass Spec (m/z) | 163 (M⁺), 128 (M⁺ - Cl)[9] | Expected molecular ion peak at m/z 195. Fragmentation may involve loss of SH or Cl. |

Biological Activity and Drug Development Potential

While the biological activity of this compound has not been specifically reported, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10][11] The introduction of a thiol group can further enhance or modulate this activity. Thiol-containing compounds are known to interact with biological systems through various mechanisms, including antioxidant activity and interaction with metalloenzymes.

Derivatives of 7-chloro-4-thioquinoline have shown promising antioxidant and cytoprotective effects.[12][13] Specifically, derivatives with propanoic acid residues at the 4-thio position have demonstrated significant antioxidant action.[12] This suggests that this compound and its derivatives could be valuable candidates for the development of new therapeutic agents.

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of this compound.

Caption: Workflow for biological screening of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and materials science. While specific experimental data is currently lacking, its chemical properties can be reasonably predicted based on related structures. This guide provides a foundational understanding of its expected synthesis, reactivity, and spectral characteristics, which will be invaluable for researchers initiating studies on this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications in drug discovery and other fields.

References

- 1. 6-Chloroquinoline 99 612-57-7 [sigmaaldrich.com]

- 2. 6-CHLOROQUINOLINE | 612-57-7 [chemicalbook.com]

- 3. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]

- 13. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

Spectroscopic Data of 6-Chloroquinoline-4-thiol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

While data for the target compound is unavailable, this guide presents the spectroscopic data for the closely related precursor, 6-Chloroquinoline , to provide a point of reference. It is crucial to note that the addition of a thiol group at the 4-position will significantly alter the spectroscopic characteristics.

Spectroscopic Data of 6-Chloroquinoline

The following tables summarize the available spectroscopic data for 6-Chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 6-Chloroquinoline

| ¹H NMR | Chemical Shift (δ) ppm |

| Solvent | CDCl₃ |

| H-2 | 8.85 (dd, J = 4.2, 1.6 Hz) |

| H-3 | 7.41 (dd, J = 8.4, 4.2 Hz) |

| H-4 | 8.10 (d, J = 8.4 Hz) |

| H-5 | 8.05 (d, J = 9.0 Hz) |

| H-7 | 7.69 (dd, J = 9.0, 2.3 Hz) |

| H-8 | 7.98 (d, J = 2.3 Hz) |

| ¹³C NMR | Chemical Shift (δ) ppm |

| Solvent | CDCl₃ |

| C-2 | 150.9 |

| C-3 | 121.9 |

| C-4 | 136.0 |

| C-4a | 148.1 |

| C-5 | 129.0 |

| C-6 | 131.8 |

| C-7 | 130.5 |

| C-8 | 125.0 |

| C-8a | 128.2 |

Infrared (IR) Spectroscopy Data of 6-Chloroquinoline

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=N stretching | ~1600 |

| C=C stretching (aromatic) | ~1580, 1500, 1450 |

| C-Cl stretching | ~1050 |

| C-H out-of-plane bending | 900 - 675 |

Mass Spectrometry (MS) Data of 6-Chloroquinoline

| Ion | m/z |

| [M]⁺ | 163 |

| [M+2]⁺ | 165 (due to ³⁷Cl isotope) |

Expected Spectroscopic Features of 6-Chloroquinoline-4-thiol

While experimental data is not available, the introduction of a thiol (-SH) group at the 4-position of 6-chloroquinoline would be expected to introduce the following characteristic spectroscopic features:

-

¹H NMR: A broad singlet in the region of 3.0-4.0 ppm corresponding to the thiol proton (-SH). The chemical shifts of the protons on the quinoline ring, particularly H-3 and H-5, would also be expected to shift due to the electron-donating nature of the thiol group.

-

¹³C NMR: The resonance for C-4 would be expected to shift significantly upfield due to the attachment of the electron-donating sulfur atom.

-

IR Spectroscopy: A weak absorption band in the region of 2600-2550 cm⁻¹ characteristic of the S-H stretching vibration.

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound (C₉H₆ClNS), which is approximately 195.5 g/mol . The isotopic pattern for chlorine would still be present.

Experimental Workflow for Spectroscopic Analysis

Below is a generalized workflow for the spectroscopic characterization of a novel quinoline derivative like this compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

This document has compiled the available spectroscopic information for 6-chloroquinoline as a reference point due to the absence of published experimental data for this compound. The provided expected spectral features and a general experimental workflow are intended to guide researchers in the potential characterization of this compound. Further research is required to synthesize and spectroscopically characterize this compound to provide the definitive data required by the scientific community.

An In-depth Technical Guide to the Solubility of 6-Chloroquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloroquinoline-4-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected solubility profile based on the known properties of structurally related compounds, namely quinolines and thiols. Furthermore, it details robust experimental protocols for the precise determination of its solubility in various solvents, a critical parameter for its application in research and development. This guide also includes a plausible synthetic route for the compound and visual workflows to aid in experimental design.

Introduction: Physicochemical Context

This compound is a substituted quinoline containing a thiol (-SH) functional group. The solubility of this compound is governed by the interplay of the polarizable aromatic quinoline ring, the polar and acidic thiol group, and the hydrophobic chloro substituent.

-

Quinoline Moiety: The quinoline ring system is aromatic and possesses a nitrogen atom, which can act as a hydrogen bond acceptor. Quinoline itself is slightly soluble in cold water and readily soluble in hot water and most organic solvents. The introduction of substituents can significantly alter its solubility.

-

Thiol Group: Thiols are the sulfur analogs of alcohols but are generally less polar and less capable of hydrogen bonding.[1][2] Consequently, they exhibit lower water solubility compared to their alcohol counterparts.[1][2] However, the thiol group is acidic and can be deprotonated in the presence of a base to form a thiolate anion, which is significantly more soluble in polar solvents.

-

Chloro Substituent: The chlorine atom at the 6-position is an electron-withdrawing group that increases the lipophilicity of the molecule, which is expected to decrease its solubility in polar solvents like water.

Based on these structural features, this compound is predicted to have low solubility in water and higher solubility in organic solvents. The solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the formation of the thiolate salt.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The hydrophobic quinoline ring and chloro group outweigh the polarity of the thiol group. |

| Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the thiol group and interacting with the quinoline ring. |

| Polar Aprotic | ||

| DMSO, DMF | High | Strong dipole moments can effectively solvate both the polar and nonpolar regions of the molecule. |

| Acetone, Acetonitrile | Moderate | Can act as hydrogen bond acceptors and have moderate polarity. |

| Nonpolar | ||

| Toluene, Hexane | Low to Moderate | The aromatic nature of toluene may allow for some pi-stacking interactions with the quinoline ring, but overall polarity is low. |

| Diethyl ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the thiol proton. |

Synthesis of this compound: A Proposed Workflow

A plausible synthetic route to this compound involves the conversion of a 4-chloroquinoline precursor. A common method for introducing a thiol group at the 4-position of a quinoline ring is through nucleophilic aromatic substitution with a sulfur nucleophile.[3][4]

Caption: Proposed synthesis of this compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the well-established Shake-Flask method coupled with two common analytical techniques for quantification.

General Experimental Workflow

The overall process for determining the equilibrium solubility is depicted below.

References

Tautomerism in 6-Chloroquinoline-4-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-chloroquinoline-4-thiol, a molecule of significant interest in medicinal chemistry and drug development. The guide delves into the structural aspects of the thiol-thione tautomerism, presenting both experimental data from analogous compounds and theoretical calculations for the title compound. Detailed experimental protocols for the spectroscopic analysis of this tautomerism, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are provided. Furthermore, this document includes computational analysis to predict the relative stabilities and spectroscopic properties of the tautomers, offering a deeper understanding of their behavior. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate comprehension.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a thiol group at the 4-position of the 6-chloroquinoline core introduces the possibility of thione-thiol tautomerism, a phenomenon that can significantly influence the compound's physicochemical properties, reactivity, and biological interactions. The two tautomeric forms, the aromatic thiol (this compound) and the non-aromatic thione (6-chloro-1H-quinoline-4-thione), can coexist in equilibrium. Understanding the position of this equilibrium and the factors that influence it is crucial for rational drug design and development. This guide aims to provide a detailed technical overview of the tautomerism in this compound, consolidating experimental approaches and computational insights.

Thiol-Thione Tautomerism

The tautomeric equilibrium of this compound involves the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring, accompanied by a rearrangement of the double bonds.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

To supplement this, computational chemistry offers a powerful tool for predicting the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) calculations can be employed to determine the gas-phase and solution-phase energies of both the thiol and thione forms, allowing for the estimation of the equilibrium constant (Keq).

Table 1: Tautomeric Equilibrium Data

| Compound | Method | Solvent | Thione:Thiol Ratio | Keq ([Thione]/[Thiol]) | Reference/Source |

| 4-Chloro-8-methylquinoline-2(1H)-thione | 1H NMR | DMSO | 3:2 | 1.5 | [1] |

| This compound | DFT (B3LYP/6-31G) | Gas Phase | Predicted | Predicted | Computational Prediction |

| This compound | DFT (B3LYP/6-31G) | DMSO | Predicted | Predicted | Computational Prediction |

Note: Predicted values are based on theoretical calculations and should be confirmed experimentally.

Experimental Protocols

The investigation of thione-thiol tautomerism primarily relies on spectroscopic techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound

A general and adaptable two-step synthesis is proposed, starting from the commercially available 6-chloro-4-hydroxyquinoline.

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Chlorination of 6-Chloro-4-hydroxyquinoline:

-

To a stirred solution of 6-chloro-4-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl3) (3-5 equivalents) dropwise at 0 °C.

-

After the addition, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloroquinoline.

-

Purify the crude product by column chromatography on silica gel.

-

-

Thionation of 4,6-Dichloroquinoline:

-

Dissolve 4,6-dichloroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a sulfur nucleophile such as thiourea (1.1 equivalents) or sodium hydrosulfide (NaSH) (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with a basic solution (e.g., 10% NaOH) to dissolve the product.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique to distinguish between the thiol and thione tautomers and to determine their relative concentrations.[2]

Caption: Workflow for the analysis of tautomerism by NMR spectroscopy.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

-

1H NMR Spectroscopy:

-

Acquire a 1H NMR spectrum at a specific temperature (e.g., 298 K).

-

Identify the characteristic signals for each tautomer.

-

Thiol form: Expect a signal for the S-H proton, typically in the range of 3-5 ppm, which is exchangeable with D2O.

-

Thione form: Expect a signal for the N-H proton, typically at a lower field (deshielded) compared to the S-H proton, often in the range of 12-15 ppm in DMSO-d6, also exchangeable with D2O.

-

-

Select well-resolved, non-overlapping signals corresponding to each tautomer.

-

Integrate the selected signals. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum.

-

The chemical shift of the C4 carbon can be indicative of the tautomeric form.

-

Thione form: The C4 carbon, being a thiocarbonyl (C=S), will be significantly deshielded and appear at a lower field (typically > 180 ppm).

-

Thiol form: The C4 carbon, being part of an aromatic ring and bonded to sulfur, will appear at a higher field compared to the thione form.

-

-

-

Calculation of Equilibrium Constant (Keq):

-

From the integrated 1H NMR signals: Keq = [Thione] / [Thiol] = (Integral of Thione signal) / (Integral of Thiol signal)

-

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will have different chromophores and thus different absorption spectra.[3]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each concentration in a quartz cuvette.

-

The thione form, with its extended conjugation and C=S chromophore, is expected to have a λmax at a longer wavelength compared to the thiol form.[4]

-

-

Data Analysis:

-

Analyze the spectra for the presence of multiple absorption bands that may correspond to the two tautomers.

-

The position of the equilibrium can be influenced by solvent polarity. Recording spectra in a range of solvents with varying polarities can provide insights into the relative stabilization of each tautomer.

-

Computational Chemistry Analysis

To complement the experimental data, computational methods can provide detailed information about the tautomers of this compound.

Caption: Workflow for the computational analysis of tautomerism.

Methodology:

-

Structure Preparation:

-

Build the 3D structures of both the thiol and thione tautomers of this compound using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

Calculations should be performed for the gas phase and in a solvent continuum model (e.g., PCM for DMSO) to simulate solution-phase behavior.

-

The relative energies of the tautomers can be used to predict the position of the equilibrium.

-

-

Spectroscopic Prediction:

-

NMR Spectra: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors and predict the 1H and 13C chemical shifts for both tautomers. These predicted spectra can aid in the assignment of experimental signals.

-

UV-Vis Spectra: Employ Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectra and predict the λmax values for each tautomer.

-

Table 2: Predicted Spectroscopic Data (Computational)

| Tautomer | Predicted 1H NMR (ppm) - Key Signals (in DMSO) | Predicted 13C NMR (ppm) - C4 Signal (in DMSO) | Predicted λmax (nm) (in Ethanol) |

| Thiol Form | S-H: ~4.5 | ~130-140 | Predicted |

| Thione Form | N-H: ~13.5 | > 185 | Predicted |

Note: These are example predicted values and the actual calculated values will depend on the level of theory used.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that governs its chemical and biological properties. This guide has outlined the key theoretical and experimental approaches to characterize this equilibrium. While direct experimental data for the title compound is scarce, analysis of closely related analogs, in conjunction with computational modeling, provides a robust framework for understanding its tautomeric behavior. The provided protocols for synthesis and spectroscopic analysis serve as a practical guide for researchers in the field. A thorough understanding of the thione-thiol tautomerism in this and related quinoline derivatives is essential for the continued development of novel therapeutics.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Unfolding Therapeutic Potential of 6-Chloroquinoline-4-thiol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The targeted introduction of chloro and thiol functionalities at specific positions of the quinoline ring, as seen in 6-Chloroquinoline-4-thiol and its derivatives, has emerged as a promising strategy for the development of novel drug candidates. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogous structures, with a focus on their anticancer, antimicrobial, and antiviral potential. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of implicated signaling pathways to facilitate further research and development in this area.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities. The 6-chloroquinoline moiety, in particular, is a key pharmacophore found in several established drugs. The addition of a thiol group at the 4-position introduces a reactive nucleophilic center, opening avenues for a diverse range of chemical modifications and biological interactions. While research on this compound itself is nascent, extensive studies on its structural analogs, particularly 4-thioquinoline and 6-chloroquinoline derivatives, have revealed significant therapeutic potential. This guide will synthesize the existing data on these related compounds to build a comprehensive picture of the potential biological activity of the core molecule, this compound.

Anticancer Activity

Derivatives of 6-chloroquinoline and 4-thioquinoline have demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various 6-chloroquinoline and 4-thioquinoline derivatives, as measured by the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Varies | [1] |

| HCT116 (Colon Carcinoma) | Varies | [1] | |

| A549 (Lung Carcinoma) | Varies | [1] | |

| Quinoline Nitrone 6e | Leukemia | 0.45 - 0.91 | [2] |

| Quinoline Nitrone 6f | Colon Cancer | 0.45 - 0.91 | [2] |

| Quinoline Nitrone 6c | Various | 0.45 - 0.91 | [2] |

Mechanism of Action: Induction of Apoptosis

The anticancer efficacy of these quinoline derivatives is largely attributed to their ability to trigger apoptosis in cancer cells. Studies have indicated the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Several studies suggest that 6-chloroquinoline derivatives can induce apoptosis through the intrinsic pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins like Bax and Bad are upregulated, while the anti-apoptotic protein Bcl-2 is downregulated[3]. This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[2][3].

There is also evidence to suggest the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. For instance, the Fas ligand (FasL) binding to the Fas receptor (Fas) can trigger a signaling cascade that involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of caspase-8[4]. Activated caspase-8 can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Antimicrobial Activity

Derivatives of 6-chloroquinoline have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 6-chloroquinoline derivatives, as measured by the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline Derivative 3l | E. coli | 7.812 | |

| 7-Methoxyquinoline Derivative 3l | C. albicans | 31.125 | |

| 7-Methoxyquinoline Derivative 3c | Various Bacteria & Fungi | 62.50 | |

| 7-Methoxyquinoline Derivative 3d | Various Bacteria & Fungi | 31.25 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Test compound (6-Chloroquinoline derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Test compound (6-Chloroquinoline derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compound (6-Chloroquinoline derivative)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The available evidence strongly suggests that this compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis in cancer cells through multiple pathways highlights their potential as effective chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action, and to optimize the lead compounds for improved efficacy and safety profiles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for S-Alkylation of 6-Chloroquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of 6-chloroquinoline-4-thiol, a key reaction in the synthesis of various biologically active molecules. The S-alkylated derivatives of 6-chloroquinoline are significant scaffolds in medicinal chemistry, exhibiting a range of therapeutic potentials. This protocol is based on established methodologies for the S-alkylation of related quinoline-thiols and offers a general procedure that can be adapted for the synthesis of a diverse library of 4-(alkylthio)quinolines.

Introduction

The quinoline core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities. Modification of the quinoline scaffold at various positions allows for the fine-tuning of its biological properties. The introduction of an alkylthio group at the C4 position of the 6-chloroquinoline ring system via S-alkylation of this compound is a valuable strategy for generating novel derivatives for drug discovery programs. These compounds have potential applications as kinase inhibitors, anticancer agents, and anti-infective agents.

The S-alkylation reaction is a fundamental transformation in organic chemistry, involving the formation of a carbon-sulfur bond.[1][2][3] In the context of quinoline thiols, this reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks an alkyl halide or another suitable electrophile.[4][5] The choice of base, solvent, and alkylating agent can influence the efficiency and outcome of the reaction.

Experimental Protocol

This protocol describes a general method for the S-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Base (e.g., sodium hydroxide, potassium carbonate, sodium ethoxide)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol or DMF).

-

Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

-

Alkylation: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure S-alkylated 6-chloroquinoline derivative.

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the S-alkylation of this compound with various alkyl halides. Please note that these are hypothetical values based on typical reaction outcomes for similar compounds and should be optimized for specific substrates and conditions.

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Methyl Iodide | K₂CO₃ | DMF | 4 | 92 | >98 |

| Ethyl Bromide | NaOH | Ethanol | 6 | 88 | >97 |

| Benzyl Chloride | NaOEt | Ethanol | 8 | 85 | >98 |

| Isopropyl Iodide | K₂CO₃ | Acetonitrile | 12 | 75 | >95 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the S-alkylation of this compound.

Logical Relationship of Reaction Components

Caption: Key components and their roles in the S-alkylation reaction.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 3. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Chloroquinoline-4-thiol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 6-Chloroquinoline-4-thiol as a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for similar quinoline derivatives and are intended to serve as a guide for the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its chemical structure features a quinoline core, a reactive thiol group at the 4-position, and a chloro-substituent at the 6-position, offering multiple points for chemical modification.

Table 1: Physicochemical Properties of 6-Chloroquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | [1][2] |

| Molecular Weight | 163.60 g/mol | [1][2] |

| Melting Point | 41-43 °C | [1][3] |

| Boiling Point | 126-127 °C at 10 mmHg | [1][3] |

| Appearance | Beige to brown crystals | [3] |

| Solubility | Insoluble in water | [3] |

Experimental Protocol: Synthesis of this compound from 4,6-dichloroquinoline

This protocol describes a plausible method for the synthesis of this compound via nucleophilic substitution of 4,6-dichloroquinoline with thiourea, followed by hydrolysis. This method is adapted from procedures reported for the synthesis of other 4-thioquinoline derivatives.[4]

Materials:

-

4,6-dichloroquinoline

-

Thiourea

-

Absolute Ethanol

-

2M Sodium Hydroxide (NaOH) solution

-

2M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, pour the reaction mixture into a 2M NaOH solution. Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate isothiouronium salt.

-

Precipitation: Cool the alkaline solution and acidify with 2M HCl to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic route to this compound.

Applications in Anticancer Drug Discovery

Derivatives of 4-thioquinoline have demonstrated significant potential as anticancer agents.[5][6] The this compound scaffold can be utilized to synthesize novel compounds targeting various cancer cell lines. The thiol group provides a handle for introducing diverse side chains, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Anticancer Activity of Selected 4-Thioquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-chloro-4-thioalkylquinoline derivative | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |

| Quinoline/chalcone hybrid | PC-3 (Prostate) | Not specified | [7] |

| Quinoline-based mTOR inhibitor | HL-60 (Leukemia) | 0.064 | [8] |

| 7-chloroquinolinyl thiourea | D10 (Plasmodium falciparum) | 1.2 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of newly synthesized this compound derivatives against cancer cell lines.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer drug screening.

Applications in Antimicrobial Drug Discovery

Quinoline derivatives are well-established scaffolds in the development of antimicrobial agents.[11][12] The this compound core can be modified to generate novel compounds with activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [11] |

| Quinoline-based hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| Dihydrotriazine-quinoline hybrid | S. aureus & E. coli | 2 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of synthesized this compound derivatives against bacterial strains.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Synthesized this compound derivatives

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Diagram 3: Workflow for Antimicrobial Activity Screening

Caption: Workflow for antimicrobial drug screening.

Targeted Signaling Pathways

Quinoline-based compounds have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[8][13][14] The development of this compound derivatives as specific inhibitors of these pathways represents a promising strategy for targeted cancer therapy.

Diagram 4: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Diagram 5: Simplified EGFR Signaling Pathway

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel Quinazoline Derivatives Targeting on EGFR Kinase Mediated Signal Pathway in A431 Human Epidermoid Carcinoma Cells -Journal of Life Science | Korea Science [koreascience.kr]

Application of 6-Chloroquinoline-4-thiol in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The introduction of a thiol or thioether at the 4-position of a 6-chloro-substituted quinoline offers a versatile platform for the synthesis of novel kinase inhibitors. This document provides detailed application notes and protocols for the conceptual synthesis of kinase inhibitors utilizing a 6-chloroquinoline-4-thiol core, with a practical focus on the closely related and well-documented 6-chloro-4-aminoquinazoline scaffold for the inhibition of p21-activated kinase 4 (PAK4). The methodologies, biological data, and relevant signaling pathways are presented to guide researchers in the design and synthesis of next-generation kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery. The 6-chloroquinoline moiety provides a key structural motif, with the chlorine atom at the 6-position often involved in crucial interactions within the ATP-binding pocket of various kinases. The introduction of a nucleophilic thiol group at the 4-position, or its subsequent alkylation to form a thioether, allows for the exploration of diverse chemical space and the generation of potent and selective inhibitors.

While direct literature on the use of this compound as a starting material is limited, its synthesis can be readily envisioned through the nucleophilic substitution of 4,6-dichloroquinoline with a thiol source. The resulting 4-thioquinoline scaffold can then be further functionalized to target specific kinases.

This application note will first detail a proposed synthetic protocol for generating a 6-chloro-4-(alkylthio)quinoline scaffold. Subsequently, it will provide a comprehensive case study on the synthesis and application of structurally related 6-chloro-4-aminoquinazoline derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and proliferation.

Proposed Synthesis of a 6-Chloro-4-(alkylthio)quinoline Scaffold

This section outlines a general, two-step protocol for the synthesis of 6-chloro-4-(alkylthio)quinolines, which can serve as key intermediates in the development of kinase inhibitors. The protocol is based on established nucleophilic aromatic substitution reactions on chloroquinolines.

Experimental Workflow: Synthesis of 6-Chloro-4-(alkylthio)quinoline

Caption: Synthetic workflow for 6-chloro-4-(alkylthio)quinoline.

Protocol 1: Synthesis of this compound (Intermediate)

-

To a solution of 4,6-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or DMF, add thiourea (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2.0 eq) in water and stir for 1 hour to hydrolyze the isothiouronium salt.

-

Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the thiol.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 6-Chloro-4-(alkylthio)quinoline

-

Suspend this compound (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

-

Add a base such as potassium carbonate or sodium ethoxide (1.1 eq) and stir for 15-30 minutes at room temperature.

-

Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-4-(alkylthio)quinoline.

Case Study: 6-Chloro-4-aminoquinazoline Derivatives as PAK4 Inhibitors

While the 4-thioquinoline scaffold holds promise, the structurally analogous 6-chloro-4-aminoquinazoline core has been successfully utilized to develop potent and selective inhibitors of p21-activated kinase 4 (PAK4).[1] This section details the application of this scaffold in the synthesis of PAK4 inhibitors, including biological data and the relevant signaling pathway.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival.[2] Its overexpression is implicated in the progression of several cancers.[3]

Caption: Simplified PAK4 signaling pathway and point of inhibition.

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide PAK4 Inhibitors

The synthesis of these inhibitors generally involves the reaction of a 4,6-dichloroquinazoline precursor with an appropriate amine, followed by further functionalization.

Experimental Workflow: Synthesis of a 6-Chloro-4-aminoquinazoline PAK4 Inhibitor

Caption: General workflow for the synthesis of 6-chloro-4-aminoquinazoline PAK4 inhibitors.

Protocol 3: General Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamides

-

To a solution of a suitable 4,6-dichloro-2-quinazolinecarboxylate derivative (1.0 eq) in a solvent such as isopropanol, add the desired primary amine (1.1 eq).

-

Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting 6-chloro-4-amino-2-quinazolinecarboxylate intermediate by column chromatography.

-

For the amide coupling, dissolve the purified intermediate (1.0 eq) in a suitable solvent like DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Add the second desired amine (1.2 eq) and stir the reaction at room temperature for 12-16 hours.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the final compound by column chromatography or preparative HPLC.

Biological Activity of a Representative PAK4 Inhibitor

The following table summarizes the in vitro biological data for a potent 6-chloro-4-aminoquinazoline-2-carboxamide PAK4 inhibitor, designated as compound 31 (CZh226) .[1]

| Compound | Target Kinase | IC50 (nM) | Selectivity (fold) vs. PAK1 | Cell Line | Cellular Activity (IC50, µM) |

| 31 (CZh226) | PAK4 | 15 | 346 | A549 (Lung Carcinoma) | 1.2 |

Data extracted from Zhang et al., J. Med. Chem. 2018, 61, 5, 2029–2042.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols outlined provide a feasible route to access this and related thioether derivatives. The case study of the structurally similar 6-chloro-4-aminoquinazoline PAK4 inhibitors demonstrates the potential of this substitution pattern to yield potent and selective kinase inhibitors with significant cellular activity. Researchers and drug development professionals are encouraged to explore the chemical space around the 6-chloroquinoline core, leveraging the provided methodologies to synthesize and evaluate new chemical entities targeting a range of kinases implicated in human diseases.

References

- 1. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

Application Notes and Protocols: 6-Chloroquinoline-4-thiol Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-chloroquinoline-4-thiol derivatives as a novel class of anticancer agents. The following sections detail hypothetical synthetic routes, methodologies for evaluating their cytotoxic and mechanistic properties, and illustrative data based on studies of structurally related compounds.

Introduction

Quinoline scaffolds are a prominent feature in numerous compounds with a wide range of biological activities, including anticancer properties. The substitution of a thiol group at the 4-position of the quinoline ring, combined with a chloro-group at the 6-position, presents a promising avenue for the development of new therapeutic agents. Thio-derivatives of quinolines have been shown to exhibit significant cytotoxicity against various cancer cell lines, and their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. This document outlines the protocols to synthesize and evaluate the anticancer potential of novel this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating their potential cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) and are based on data from analogous quinoline compounds.

| Compound ID | Derivative Moiety | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Notes |

| 6CQT-01 | Unsubstituted Phenyl | 8.5 | 12.3 | 10.1 | Moderate activity |

| 6CQT-02 | 4-Fluorophenyl | 5.2 | 7.8 | 6.5 | Improved activity with electron-withdrawing group |

| 6CQT-03 | 4-Methoxyphenyl | 15.6 | 20.1 | 18.4 | Reduced activity with electron-donating group |

| 6CQT-04 | 2,4-Dichlorophenyl | 2.1 | 3.5 | 2.9 | Potent activity with multiple EWGs |

| 6CQT-05 | Pyridin-4-yl | 6.8 | 9.2 | 7.5 | Heteroaromatic moiety shows good activity |

| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 0.6 | Standard chemotherapeutic agent |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis for this compound derivatives.

Step 1: Synthesis of 6-Chloro-4-mercaptoquinoline

-

To a solution of 4,6-dichloroquinoline (1.0 eq) in dimethylformamide (DMF), add sodium hydrosulfide (1.5 eq).

-

Stir the reaction mixture at 80°C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.

Step 2: Synthesis of S-substituted this compound Derivatives

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add a base, for example, potassium carbonate (2.0 eq), to the solution.

-

Add the desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.1 eq).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol is for the detection of key apoptotic marker proteins.

-

Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of treated cells.

-

Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the proposed mechanism of action, experimental workflow, and logical relationships in the evaluation of this compound derivatives.

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Caption: General experimental workflow for the evaluation of anticancer activity.

Caption: Logical relationship for identifying a potential anticancer agent.

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloroquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions on 6-chloroquinoline-4-thiol. This procedure is essential for the synthesis of novel quinoline derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols outlined below are based on established principles of nucleophilic aromatic substitution on related chloroquinoline systems.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of many biologically active molecules. The substitution pattern on the quinoline ring is crucial for their pharmacological activity. Nucleophilic substitution reactions on halogenated quinolines are a fundamental strategy for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1][2] Specifically, the chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles, offering a versatile platform for chemical modifications. The thiol group at the 4-position, being a strong nucleophile itself, can also participate in various chemical transformations.[3][4]

The general mechanism for nucleophilic aromatic substitution (SNAr) typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5] The reactivity of the chloroquinoline is enhanced by the presence of the electron-withdrawing quinoline ring system.

Experimental Protocols

This section details a generalized experimental procedure for the nucleophilic substitution on this compound with a generic amine nucleophile. This protocol can be adapted for other nucleophiles such as thiols, alcohols, or anilines with appropriate modifications to the reaction conditions.[6][7][8]

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine)

-

Solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) to the solution, followed by the addition of a suitable base (1.5-2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) under a nitrogen or argon atmosphere to prevent oxidation of the thiol group. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure substituted product.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes typical quantitative data expected from nucleophilic substitution reactions on chloroquinoline systems, based on literature for analogous reactions. Actual yields may vary depending on the specific nucleophile and reaction conditions employed.

| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | 6-(Benzylamino)quinoline-4-thiol | 6 | 75-85 |

| 2 | Morpholine | 6-Morpholinoquinoline-4-thiol | 8 | 70-80 |

| 3 | Thiophenol | 6-(Phenylthio)quinoline-4-thiol | 4 | 80-90 |

| 4 | Sodium methoxide | 6-Methoxyquinoline-4-thiol | 12 | 60-70 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

Caption: General workflow for the nucleophilic substitution reaction.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the chemical transformation can be visualized in a similar manner, highlighting the key transformations.

Caption: Logical progression of the nucleophilic substitution reaction.

References

- 1. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]